

# Synthesis protocol for "Allyl (2-oxoazepan-3-yl)carbamate"

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## Compound of Interest

Compound Name: Allyl (2-oxoazepan-3-yl)carbamate

Cat. No.: B3365325

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## Synthesis Protocol for Allyl (2-oxoazepan-3-yl)carbamate

### Application Note

#### Introduction

**Allyl (2-oxoazepan-3-yl)carbamate** is a valuable intermediate in synthetic organic chemistry, particularly in the development of peptidomimetics and other biologically active compounds. The allyl carbamate functional group serves as a versatile protecting group for the amine, which can be readily removed under mild conditions, typically using palladium catalysis. This protocol details the synthesis of **Allyl (2-oxoazepan-3-yl)carbamate** from 3-aminoazepan-2-one.

#### Target Audience

This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

#### Chemical Structures

- Starting Material: 3-Aminoazepan-2-one
- Reagent: Allyl chloroformate

- Product: **Allyl (2-oxoazepan-3-yl)carbamate**

## Experimental Protocol

This protocol outlines the synthesis of **Allyl (2-oxoazepan-3-yl)carbamate** via the N-allyloxycarbonylation of 3-aminoazepan-2-one.

### Materials

Material	Grade	Supplier
3-Aminoazepan-2-one	ReagentPlus®, ≥98%	Sigma-Aldrich
Allyl chloroformate	97%	Alfa Aesar
Sodium hydroxide (NaOH)	ACS reagent, ≥97%	Fisher Scientific
Dichloromethane (DCM)	Anhydrous, ≥99.8%	Acros Organics
Saturated sodium bicarbonate	Laboratory Grade	J.T. Baker
Brine	Laboratory Grade	VWR Chemicals
Anhydrous magnesium sulfate	≥97%	EMD Millipore
Ethyl acetate	HPLC Grade	Honeywell
Hexanes	HPLC Grade	Avantor

### Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Separatory funnel
- Rotary evaporator

- Standard laboratory glassware
- Silica gel for column chromatography

#### Procedure

- **Reaction Setup:** To a 250 mL round-bottom flask containing a magnetic stir bar, add 3-aminoazepan-2-one (1.0 eq). Dissolve the starting material in a 1:1 mixture of dichloromethane (DCM) and water.
- **Cooling:** Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0 °C.
- **Basification:** Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.
- **Addition of Allyl Chloroformate:** Add allyl chloroformate (1.1 eq) dropwise to the stirring solution over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.
- **Reaction:** Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 3-4 hours.
- **Workup:**
  - Transfer the reaction mixture to a separatory funnel.
  - Separate the organic layer.
  - Extract the aqueous layer twice with DCM.
  - Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure **Allyl (2-oxoazepan-3-**

yl)carbamate.

## Data Presentation

Table 1: Summary of Reaction Parameters and Yield

Parameter	Value
Starting Material	3-Aminoazepan-2-one
Molar Equivalents	1.0
Reagent	Allyl chloroformate
Molar Equivalents	1.1
Base	Sodium Hydroxide (2M aq.)
Molar Equivalents	1.2
Solvent	Dichloromethane/Water (1:1)
Reaction Temperature	0 °C to Room Temperature
Reaction Time	4-5 hours
Isolated Yield	85-95%
Purity (by NMR)	>98%

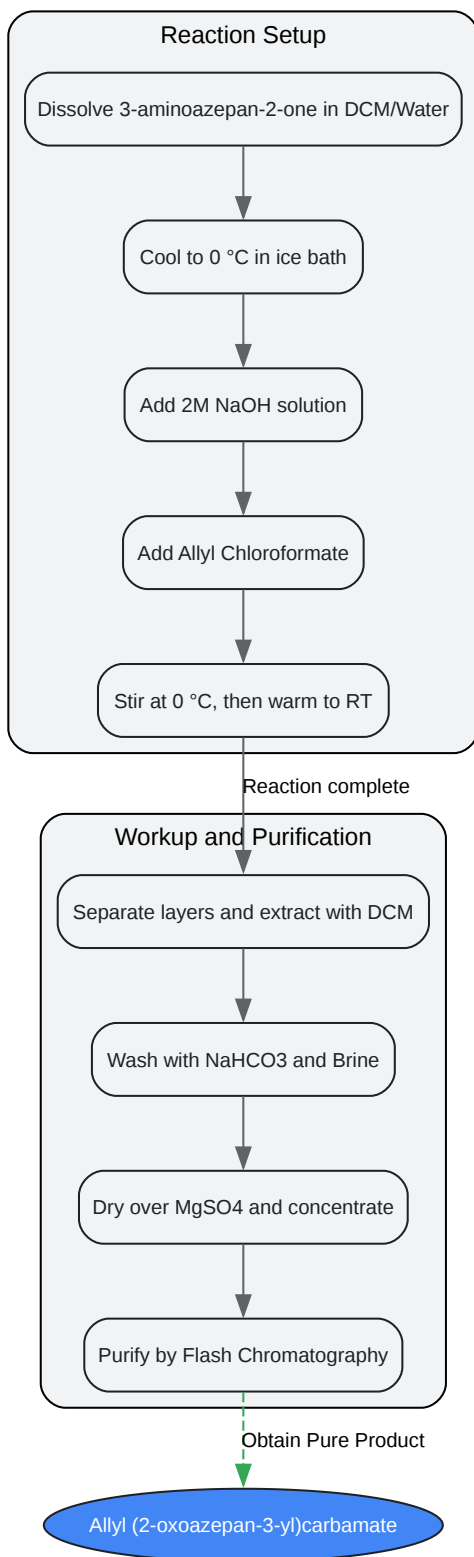
Table 2: Characterization Data for **Allyl (2-oxoazepan-3-yl)carbamate**

Analysis	Expected Result
Appearance	White to off-white solid
$^1\text{H}$ NMR	Consistent with the formation of the allyl carbamate product, showing characteristic peaks for the azepan-2-one ring protons and the allyl group protons ( $\delta$ 5.9 (m, 1H), 5.3 (d, 1H), 5.2 (d, 1H), 4.6 (d, 2H)).
$^{13}\text{C}$ NMR	Peaks corresponding to the carbonyl of the carbamate (approx. 156 ppm), the carbonyl of the lactam (approx. 175 ppm), and the carbons of the allyl group and the azepane ring.
Mass Spec (ESI)	$[\text{M}+\text{H}]^+$ calculated for $\text{C}_{10}\text{H}_{16}\text{N}_2\text{O}_3$ : 213.12; Found: 213.12

## Visualizations

Diagram 1: Synthesis Workflow

## Synthesis of Allyl (2-oxazepan-3-yl)carbamate

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Caption: A workflow diagram illustrating the key steps in the synthesis of **Allyl (2-oxoazepan-3-yl)carbamate**.

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